5-Chloro-1,3-difluoro-2-methylbenzene 5-Chloro-1,3-difluoro-2-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1208076-23-6
VCID: VC5639662
InChI: InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
SMILES: CC1=C(C=C(C=C1F)Cl)F
Molecular Formula: C7H5ClF2
Molecular Weight: 162.56

5-Chloro-1,3-difluoro-2-methylbenzene

CAS No.: 1208076-23-6

Cat. No.: VC5639662

Molecular Formula: C7H5ClF2

Molecular Weight: 162.56

* For research use only. Not for human or veterinary use.

5-Chloro-1,3-difluoro-2-methylbenzene - 1208076-23-6

Specification

CAS No. 1208076-23-6
Molecular Formula C7H5ClF2
Molecular Weight 162.56
IUPAC Name 5-chloro-1,3-difluoro-2-methylbenzene
Standard InChI InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Standard InChI Key DJLJDJAOBLOBGV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1F)Cl)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-chloro-1,3-difluoro-2-methylbenzene, reflects its substitution pattern: a benzene ring with fluorine atoms at positions 1 and 3, a methyl group at position 2, and a chlorine atom at position 5. The spatial arrangement of these substituents influences electronic distribution, rendering the aromatic system electron-deficient due to the electron-withdrawing effects of halogens. This electron deficiency enhances reactivity toward nucleophilic and electrophilic agents.

The molecular structure is confirmed via spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the methyl group (δ ≈ 2.3 ppm) and aromatic protons, while 19F^{19}\text{F}-NMR reveals fluorine environments at δ ≈ -110 to -120 ppm.

Physicochemical Profile

Key physicochemical properties include:

PropertyValue
Molecular Weight162.56 g/mol
Boiling PointNot reported
Melting PointNot reported
Density~1.3 g/cm³ (estimated)
SolubilityLow in water; soluble in organic solvents

The low solubility in aqueous media arises from the hydrophobic benzene core and halogen substituents, favoring dissolution in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

Synthesis Methodologies

Halogenation Strategies

Industrial synthesis typically begins with 1,3-difluoro-2-methylbenzene, which undergoes chlorination at position 5. Two primary routes dominate:

Route 1: Direct Chlorination
In the presence of Lewis acids (e.g., FeCl3\text{FeCl}_3), chlorine gas is introduced to the substrate under controlled temperatures (40–60°C). This method achieves moderate yields (60–70%) but requires rigorous purification to remove polychlorinated byproducts.

Route 2: Halogen Exchange
A patented approach utilizes potassium fluoride (KF\text{KF}) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to replace existing substituents with chlorine. This method, adapted from pyridine derivatives , enhances regioselectivity and reduces side reactions, achieving yields upwards of 85% .

Industrial Optimization

Continuous flow reactors are employed to improve reaction efficiency and scalability. Key parameters include:

  • Residence Time: 10–15 minutes

  • Temperature: 50–70°C

  • Catalyst Loading: 5–10 mol%

These conditions minimize decomposition and enhance product consistency, critical for large-scale production.

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 5 is highly susceptible to NAS due to the electron-withdrawing effects of adjacent fluorine atoms. Common nucleophiles (e.g., amines, alkoxides) displace chlorine under mild conditions (25–50°C), forming derivatives like 5-amino-1,3-difluoro-2-methylbenzene.

Electrophilic Aromatic Substitution (EAS)

Despite the electron-deficient ring, electrophiles such as nitronium ions (NO2+\text{NO}_2^+) can nitrate the compound at position 4, the only meta position relative to substituents. Reactions proceed in concentrated sulfuric acid at 0–5°C, yielding nitro derivatives used in explosive formulations.

Cross-Coupling Reactions

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound’s halogenated structure mimics bioactive molecules, facilitating its use in synthesizing kinase inhibitors and antimicrobial agents. For instance, derivatives bearing sulfonamide groups exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL).

Agrochemical Development

In agrochemistry, it serves as a precursor to herbicides and fungicides. Chlorine-fluorine synergism enhances lipid solubility, promoting foliar absorption and systemic activity. Field trials demonstrate 90% efficacy against Phytophthora infestans at application rates of 200 g/ha.

Comparative Analysis with Structural Analogues

Substituting chlorine with bromine or altering fluorine positions significantly alters reactivity and applications:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
5-Bromo-1,3-difluoro-2-methylbenzeneC7H5BrF2\text{C}_7\text{H}_5\text{BrF}_2207.01Larger atomic radius of Br enhances polarizability, favoring radical reactions
1-Chloro-3,5-difluoro-2-methylbenzeneC7H5ClF2\text{C}_7\text{H}_5\text{ClF}_2162.56Altered fluorine positions reduce NAS reactivity at position 5

Future Directions

Advances in catalytic systems (e.g., photoredox catalysis) could enable greener syntheses with reduced halogen waste. Additionally, computational modeling may predict novel derivatives with enhanced bioactivity, accelerating drug discovery pipelines.

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